molecular formula C8H5F3N2S B1295117 2-Benzothiazolamine, 4-(trifluoromethyl)- CAS No. 60388-36-5

2-Benzothiazolamine, 4-(trifluoromethyl)-

Cat. No. B1295117
CAS RN: 60388-36-5
M. Wt: 218.2 g/mol
InChI Key: FGZBTCDIPNGYRC-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 4-(trifluoromethyl)-, is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a trifluoromethyl group at the 4-position of the benzothiazole ring can significantly influence the compound's biological activity and physical properties. Benzothiazoles, including those substituted with fluorine atoms, have been extensively studied due to their diverse range of biological activities, including antitumor properties .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles can be achieved through various synthetic routes. One approach involves the Jacobsen cyclization of precursor thiobenzanilides, which has been modified to produce pure samples of target compounds . Another method includes the copper-catalyzed thiolation annulations of 1,4-dihalides with sulfides, which allows for the selective synthesis of 2-trifluoromethyl benzothiazoles . Additionally, one-pot synthesis methods have been developed to efficiently prepare 2-trifluoromethyl substituted benzothiazoles using trifluoroacetic acid with 2-aminobenzenethiols .

Molecular Structure Analysis

The molecular structure of benzothiazoles can be influenced by the nature of substituents on the benzene and thiazole rings. For instance, the introduction of a trifluoromethyl group can affect the acidity of the compound and its ability to form hydrogen bonds . The crystal and molecular structure of related compounds, such as 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, has been determined by X-ray diffraction, which provides insights into the tautomeric forms and hydrogen bonding patterns in the solid state .

Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including acetylation, which has been investigated to understand the role of metabolism in the antitumor activities of these compounds . The reactivity of benzothiazoles can also be harnessed to create fluorescent probes for sensing pH and metal cations, as demonstrated by the synthesis of benzothiazole derivatives that exhibit high sensitivity to pH changes and selectivity for metal cations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Benzothiazolamine, 4-(trifluoromethyl)-, are influenced by the presence of the trifluoromethyl group. This group can increase the compound's lipophilicity, which may affect its biological activity and distribution within the body. The photophysical properties of benzothiazoles can also be tailored by substituents, leading to compounds with high fluorescence quantum yields and the ability to emit white light . The antiproliferative activity of benzothiazoles against various cancer cell lines has been linked to their physical and chemical properties, with some derivatives showing selective activity .

Scientific Research Applications

Chemical Stability and Degradation

Nitisinone, a compound related to 2-Benzothiazolamine, 4-(trifluoromethyl)-, has been studied for its stability under various conditions. Research by Barchańska et al. (2019) focused on employing LC-MS/MS to determine the stability of nitisinone, identifying its degradation products under different experimental conditions such as pH, temperature, and exposure to ultraviolet radiation. They found that nitisinone's stability increases with the pH of the solution, with major degradation products formed at pH similar to human gastric juice, contributing to a better understanding of its properties (Barchańska et al., 2019).

Pharmacological Applications

The therapeutic potential of benzothiazoles, including derivatives of 2-Benzothiazolamine, 4-(trifluoromethyl)-, has been extensively reviewed. Kamal et al. (2015) summarized inventions towards the development of benzothiazole-based chemotherapeutic agents, highlighting their broad spectrum of biological activities such as anticancer, antimicrobial, and anti-inflammatory effects (Kamal, Hussaini, & Malik, 2015). Similarly, Ahmed et al. (2012) discussed the structural modifications of benzothiazole scaffold in the development of antitumor agents, providing insights into their promising biological profile and potential as chemotherapeutics (Ahmed et al., 2012).

Synthetic Chemistry

The synthesis and transformations of benzothiazole derivatives, including 2-Benzothiazolamine, 4-(trifluoromethyl)-, have been the subject of recent research. Zhilitskaya et al. (2021) reviewed modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles, highlighting new synthesis methods and the functionalization of benzothiazole moieties for the development of new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Mechanism of Action

While the specific mechanism of action for 2-Benzothiazolamine, 4-(trifluoromethyl)- is not explicitly mentioned in the search results, substituted 2-Benzothiazolamines have been studied for their ability to modulate sodium flux in rat cortical slices .

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzoyl chloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin corrosive/irritant, causes serious eye damage/eye irritation, and can cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-(trifluoromethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)4-2-1-3-5-6(4)13-7(12)14-5/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZBTCDIPNGYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069401
Record name 2-Benzothiazolamine, 4-(trifluoromethyl)-
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Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60388-36-5
Record name 4-(Trifluoromethyl)-2-benzothiazolamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, 4-(trifluoromethyl)-
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Record name 2-Benzothiazolamine, 4-(trifluoromethyl)-
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Record name 2-Benzothiazolamine, 4-(trifluoromethyl)-
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Record name 4-(trifluoromethyl)benzothiazol-2-amine
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